molecular formula C12H12Cl2N2OS B4668611 2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B4668611
M. Wt: 303.2 g/mol
InChI Key: ACQCVFCKCVJDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.

Scientific Research Applications

Anticancer Applications

  • 1,3,4-oxadiazole derivatives have shown promise in cancer research. For example, a study found that a derivative displayed significant activity against breast cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Polkam et al., 2021).

Antifungal Properties

  • Some 1,3,4-oxadiazole derivatives, including those with 2,4-dichlorophenyl substitution, have been synthesized and shown to exhibit antifungal properties against various fungi (Dutta et al., 1986). This suggests their potential use in developing new antifungal agents.

Green Chemistry Synthesis

  • An eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles has been developed, featuring high yields, simplicity, water as the reaction medium, energy efficiency, and no catalyst requirement (Zhu et al., 2015). This approach aligns with the principles of green chemistry.

Neurological Applications

  • 2,5-Disubstituted 1,3,4-oxadiazoles have been explored as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes related to neurological conditions like dementia and myasthenia gravis (Pflégr et al., 2022).

Optical and Electrical Properties

  • Substituted 1,3,4-oxadiazoles have been studied for their luminescent properties in light-emitting diodes (LEDs), indicating their potential application in electronic devices (Kaminorz et al., 2000).

Liquid Crystal Applications

  • Certain 1,3,4-oxadiazole derivatives have been investigated for their use as liquid crystals in gas chromatography, demonstrating good separation capabilities (Benalia et al., 2007).

Chitinase Inhibition and Plant Protection

  • Novel 1,3,4-oxadiazole derivatives have shown potential as chitinase inhibitors, offering a mechanism to control fungal pathogens in plants (Xu et al., 2011).

properties

IUPAC Name

2-butylsulfanyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-2-3-6-18-12-16-15-11(17-12)9-5-4-8(13)7-10(9)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQCVFCKCVJDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

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